6-甲氧基-2(3H)-苯并噻唑酮

描述

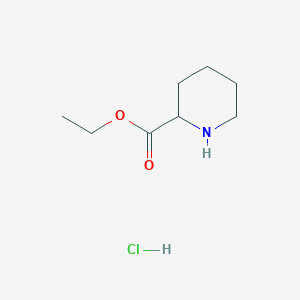

6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .

Synthesis Analysis

The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis

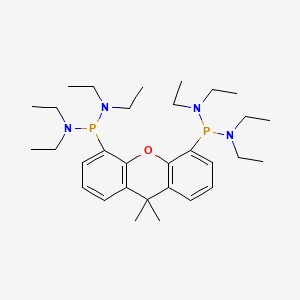

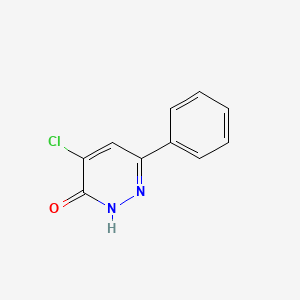

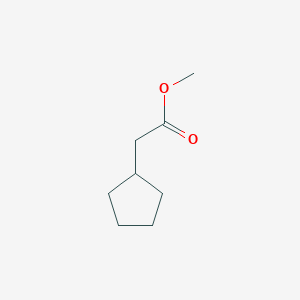

The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .Chemical Reactions Analysis

6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .科研应用

1. 乙酰胆碱酯酶抑制

已经研究了6-甲氧基-2(3H)-苯并噻唑酮衍生物对乙酰胆碱酯酶的潜在抑制作用。这些化合物对丁酰胆碱酯酶的效果比对乙酰胆碱酯酶更有效,表明在治疗阿尔茨海默病方面具有潜在用途(Alagöz等,2022)。

2. 抗炎和抗癫痫药物的合成

发现苯并噻唑酮衍生物,包括6-甲氧基-2(3H)-苯并噻唑酮,具有抗炎、抗癫痫、镇痛和抗病毒性能。这些衍生物是使用一种新方法合成的,表明它们在药物开发中的潜力(Ucar et al., 1998)。

3. 抗菌性能

合成的6-甲氧基-2-氨基苯并硫酸酯衍生物的生物评价表明其对各种细菌菌株具有抗菌活性,暗示其在对抗细菌感染中的用途(Juber et al., 2020)。

4. 降脂作用

从6-甲氧基-2(3H)-苯并噻唑酮衍生的化合物已经显示出在小鼠中具有降脂作用,与非诺贝特等标准药物相当。这表明它们在治疗高胆固醇血症和相关疾病中的潜在应用(Yous et al., 2005)。

5. 液晶技术

基于6-甲氧基-2(3H)-苯并噻唑酮的液晶已经合成,显示出在液晶技术和显示器件领域的潜在应用(Ha et al., 2010)。

6. 抗癌和抗血管生成活性

已经研究了6-甲氧基-2(3H)-苯并噻唑酮的衍生物对其抗癌和抗血管生成活性。它们表现出对癌细胞生长的强效抑制作用,并破坏血管内皮细胞,为癌症治疗提供了一个有希望的途径(Romagnoli et al., 2015)。

7. 金属配合物的抗微生物性能

使用从6-甲氧基-2(3H)-苯并噻唑酮衍生的配体合成的金属配合物已经证明具有抗细菌和真菌病原体的抗微生物性能。这些配合物显示出在开发新的抗微生物剂方面的潜力(Kyhoiesh et al., 2022)。

未来方向

6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .

性质

IUPAC Name |

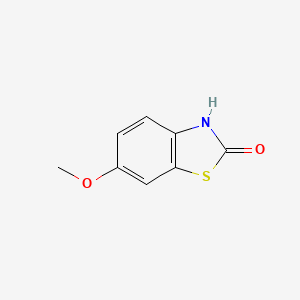

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2(3H)-benzothiazolone | |

CAS RN |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)